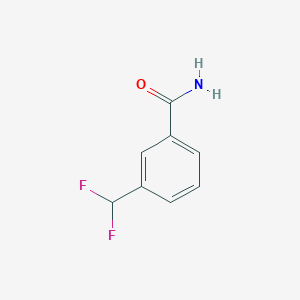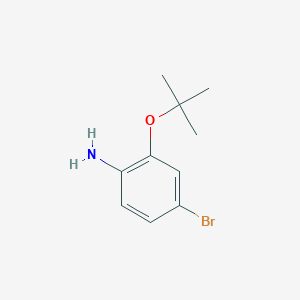
4-Bromo-2-(tert-butoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(tert-butoxy)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxy group at the second position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butoxy)aniline typically involves the bromination of 2-(tert-butoxy)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
化学反应分析
Types of Reactions: 4-Bromo-2-(tert-butoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction Reactions: Nitroso, nitro derivatives, or amines.
科学研究应用
4-Bromo-2-(tert-butoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Bromo-2-(tert-butoxy)aniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
4-Bromoaniline: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-4-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its reactivity and solubility.
4-Chloro-2-(tert-butoxy)aniline: Chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-2-(tert-butoxy)aniline is unique due to the presence of both bromine and tert-butoxy groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.
属性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC 名称 |
4-bromo-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |
InChI 键 |
RLVWOUMHUSXBBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


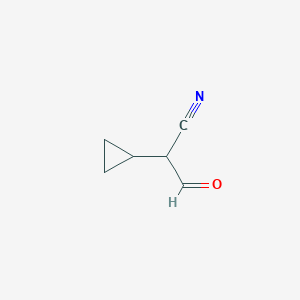
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
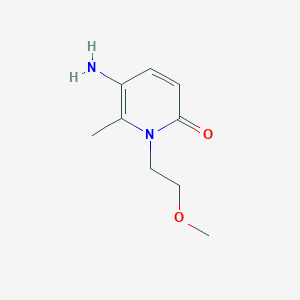
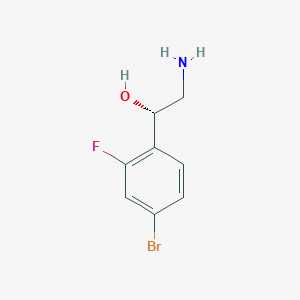
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)


![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
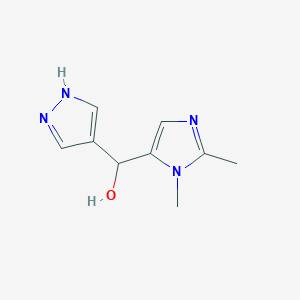
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
